6-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid
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Overview
Description
6-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid is a heterocyclic compound that contains a triazole ring fused to a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the fluorophenyl group enhances its biological activity, making it a promising candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalability of the microwave-mediated synthesis suggests potential for industrial application. The broad substrate scope and functional group tolerance of this method make it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Addition: The pyridine ring can undergo nucleophilic addition reactions, forming stable products under mild conditions.
Cycloaddition: The compound can be synthesized via [3 + 2] cycloaddition reactions involving azinium-N-imines and nitriles.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include enaminonitriles, benzohydrazides, and copper acetate. Microwave irradiation is often employed to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of the triazolo[1,5-a]pyridine scaffold, which exhibit diverse biological activities .
Scientific Research Applications
6-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid has numerous applications in scientific research:
Medicinal Chemistry: It acts as an inverse agonist for RORγt and inhibitors for PHD-1, JAK1, and JAK2, making it useful in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Material Sciences: The compound’s unique structure allows for applications in material sciences, including the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets. It acts as an inverse agonist for RORγt and inhibits PHD-1, JAK1, and JAK2 pathways . These interactions result in the modulation of various biological processes, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]pyrazine Derivatives: These compounds share a similar triazole-pyridine scaffold and exhibit antibacterial activity.
Benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone Derivatives: These compounds have a similar fused ring system and are synthesized through a multi-step reaction sequence.
Uniqueness
6-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid is unique due to its specific fluorophenyl substitution, which enhances its biological activity and potential therapeutic applications. Its ability to act on multiple molecular targets further distinguishes it from similar compounds .
Properties
Molecular Formula |
C13H8FN3O2 |
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Molecular Weight |
257.22 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid |
InChI |
InChI=1S/C13H8FN3O2/c14-10-3-1-8(2-4-10)9-5-11(13(18)19)12-15-7-16-17(12)6-9/h1-7H,(H,18,19) |
InChI Key |
TYAVXOKXYHNYHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C(=NC=N3)C(=C2)C(=O)O)F |
Origin of Product |
United States |
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